{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine
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Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine is a complex organic compound that features a pyrazole ring substituted with a fluoroethyl group and a methoxyphenylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the fluoroethyl group through nucleophilic substitution. The final step involves the coupling of the pyrazole derivative with the methoxyphenylmethylamine under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under suitable conditions, such as using sodium azide to introduce an azido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- {[1-(2-chloroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine
- {[1-(2-bromoethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine
- {[1-(2-iodoethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine
Uniqueness
The presence of the fluoroethyl group in {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets, distinguishing it from its chloro, bromo, and iodo analogs.
Properties
Molecular Formula |
C14H18FN3O |
---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(3-methoxyphenyl)methanamine |
InChI |
InChI=1S/C14H18FN3O/c1-19-14-4-2-3-12(9-14)10-16-11-13-5-7-18(17-13)8-6-15/h2-5,7,9,16H,6,8,10-11H2,1H3 |
InChI Key |
OKEKWKUCEKPNSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=NN(C=C2)CCF |
Origin of Product |
United States |
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